molecular formula C9H12N2O B14054613 1-(2-Isopropylpyrimidin-4-YL)ethanone

1-(2-Isopropylpyrimidin-4-YL)ethanone

Cat. No.: B14054613
M. Wt: 164.20 g/mol
InChI Key: ZGYIZEQLCSSONP-UHFFFAOYSA-N
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Description

1-(2-Isopropylpyrimidin-4-YL)ethanone is an organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 1-(2-Isopropylpyrimidin-4-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-isopropylpyrimidine with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

1-(2-Isopropylpyrimidin-4-YL)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Isopropylpyrimidin-4-YL)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Isopropylpyrimidin-4-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanone moiety can form hydrogen bonds or other interactions with active sites of enzymes, potentially inhibiting their activity. The isopropyl group may enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

1-(2-Isopropylpyrimidin-4-YL)ethanone can be compared with other pyrimidine derivatives, such as:

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-(2-propan-2-ylpyrimidin-4-yl)ethanone

InChI

InChI=1S/C9H12N2O/c1-6(2)9-10-5-4-8(11-9)7(3)12/h4-6H,1-3H3

InChI Key

ZGYIZEQLCSSONP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=N1)C(=O)C

Origin of Product

United States

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